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An In-depth Technical Guide on the Theoretical Electronic Structure of Bi and Sb Semimetals

Executive Summary

Bismuth (Bi) and Antimony (Sb) are Group V semimetals that have long been subjects of
intense scientific scrutiny due to their unique electronic properties. Crystallizing in a
rhombohedral A7 structure, they are characterized by a small overlap between their valence
and conduction bands, leading to low carrier concentrations and highly anisotropic Fermi
surfaces.[1][2] This subtle band overlap makes them a fascinating intermediate state between
metals and semiconductors. The advent of topological materials has reignited interest in Bi and
Shb, as their strong spin-orbit coupling gives rise to non-trivial electronic states. Notably, the
alloy of bismuth and antimony (Bi1-xSbx) was the first experimentally confirmed three-
dimensional (3D) topological insulator.[1][3] This guide provides a detailed overview of the
theoretical frameworks used to describe their electronic structure, their key electronic
properties, the experimental techniques used for verification, and their foundational role in the
field of topological physics.

Crystal and Electronic Structure Fundamentals

Both Bismuth and Antimony crystallize in the rhombohedral A7 structure, which can be viewed
as a distorted simple cubic lattice.[1] This structure consists of two interpenetrating face-
centered cubic sublattices. The semimetallic character of Bi and Sb arises from a slight overlap
between the valence band maximum, located at the T-point of the Brillouin zone, and the
conduction band minimum, located at the L-points.[4][5] This results in an equal number of free
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electrons and holes, albeit in small quantities.[2] Key properties like high carrier mobilities and
small effective masses are direct consequences of this electronic configuration.[2]

Theoretical Frameworks for Electronic Structure
Calculation

Understanding the electronic properties of Bi and Sb requires sophisticated theoretical models
that can accurately account for their complex band structures and the significant effects of spin-
orbit coupling (SOC).

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a first-principles computational method used to investigate
the electronic structure of materials.[5][6] It solves the quantum mechanical problem by
mapping the many-body problem onto a system of non-interacting electrons moving in an
effective potential. Self-consistent calculations are performed until the electron density
converges. For Bi and Sb, approximations like the Generalized Gradient Approximation (GGA)
are commonly employed for the exchange-correlation potential.[6][7]
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A simplified workflow for DFT calculations of electronic structure.
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Tight-Binding (TB) Models

Tight-binding models offer a computationally less intensive, semi-empirical approach.[8] This
method constructs a Hamiltonian using a basis of atomic-like orbitals and considers the
interactions (hopping parameters) between neighboring atoms. For Bi and Sb, it is crucial to
include interactions up to third-nearest neighbors and to incorporate spin-orbit coupling to
accurately reproduce the features near the Fermi surface, such as effective masses and the
shape of Fermi pockets.[2][8]
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Logical relationship in a tight-binding model for band structure.

Topological Properties and the Bii-xShx Alloy

The strong spin-orbit coupling in Bi and Sb is a prerequisite for the emergence of topologically
non-trivial electronic phases. The topological nature of a material is characterized by Z2
topological invariants.[1]
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e Bismuth (Bi): Most theoretical studies classify pure bismuth as a topologically trivial
semimetal, with Z2 invariants of (0;000).[1][9] However, some recent high-resolution ARPES
experiments have suggested the presence of topological surface states, challenging this
classification.[1]

e Antimony (Sb): In contrast, antimony is theoretically identified as a topological semimetal,
belonging to the same topological class as 3D topological insulators with Z2 invariants of
(1;111).[1][9] The key difference from Bi is an inversion of bands at the L-point of the Brillouin
zone.[9]

The alloy Bii-xSbx famously demonstrates a quantum phase transition. As the concentration of
Sb (x) increases, the electronic structure evolves from the trivial semimetal phase of Bi to a
topological insulator phase (for 0.07 < x < 0.22), and finally to the topological semimetal phase
of Sb.[3][10] This transition is driven by the closing and reopening of the band gap at the L-
point with an inverted ordering.

Topological phase transition in the Bii-xSbx alloy system.

Experimental Protocols: Angle-Resolved
Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for probing the electronic band structure of
crystalline solids. It has been instrumental in studying Bi, Sb, and their alloys.[1][11]

Principle: The technique is based on the photoelectric effect. A sample in an ultra-high vacuum
(UHV) is illuminated with high-energy photons (typically UV or X-rays), causing electrons to be
ejected. By measuring the kinetic energy and the emission angle of these photoelectrons, one
can directly map the energy and momentum of the electrons within the material, effectively
visualizing the band structure.[12][13]

Methodology:

o Sample Preparation: A single crystal of the material is mounted in a UHV chamber. To obtain
a clean, atomically flat surface, the sample is cleaved in-situ.[12]

» Photoexcitation: The sample is irradiated with a monochromatic photon beam from a
synchrotron or a UV lamp.
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o Electron Detection: A hemispherical electron analyzer measures the kinetic energy (Exin) and
emission angles (8, @) of the emitted photoelectrons.

» Data Analysis: The binding energy (Es) and the in-plane crystal momentum (k||) of the
electron are calculated using the following relations:

o Es =hv - ¢ - Exin (Where hv is photon energy, ¢ is work function)
o k|| = (1/h) * V(2meEkin) * sin(B)

» Band Mapping: By collecting data over a range of angles, a 2D map of Es versus k|| is
constructed, which represents the experimental band structure.[11]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.researchgate.net/figure/ARPES-data-of-electronic-structure-evolution-of-Bi-2-Se-3-and-Sb-under-CO-surface_fig2_257570808
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Preparation

Mount Single Crystal
in UHV Chamber

In-situ Cleaving

Expeliment

Irradiate with
Monochromatic Photons

l

Photoelectron
Emission

l

Measure Energy & Angle
(Hemispherical Analyzer)

Ana

Calculate E_B and k||

Plot Intensity I(E_B, k||)

Obtain Experimental
Band Structure Map

Click to download full resolution via product page

A typical experimental workflow for an ARPES measurement.
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Data Presentation

The following tables summarize key quantitative data for Bismuth and Antimony.

Table 1: Crystal and Structural Parameters

Parameter Bismuth (Bi) Antimony (Sb) Source

Crystal Structure Rhombohedral (A7) Rhombohedral (A7) [1]

Space Group R-3m R-3m [7]

Lattice Parameter (a) 4.746 A 4.507 A [2][6]

| Rhombohedral Angle (a) | 57.35° | 57.10° |[2] |

Table 2: Key Electronic Structure Parameters

Parameter Bismuth (Bi) Antimony (Sb) Source
Band Overlap
~38 meV ~180 meV [2][14]

Energy
Direct Band Gap at L-

] ~15 meV ~100 meV [2]
point
Carrier Density ~3 x 1017 cm~3 ~5.5 x 101° cm~3 [15]

| Z2 Topological Invariant | (0;000) (Trivial) | (1;111) (Non-trivial) |[9] |

Table 3: Carrier Effective Masses (in units of free electron mass, me)
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Mass
Carrier Type Bismuth (Bi) Antimony (Sb)  Source
Component
Holes (T-point) ma (trigonal) 0.067 - [16]
ms (binary) 0.612 - [16]
Electrons (L- m: (along
_ o 0.0015 - [16]
point) ellipsoid)
mz (transverse) 0.198 - [16]
ms (transverse) 0.0021 - [16]

Note: Effective mass data for Sb is less consistently reported in the provided context but
follows similar high anisotropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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